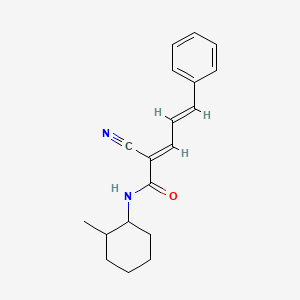
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide, also known as CR8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the family of pentadienyl amides and has been shown to exhibit potent anti-tumor activity in various preclinical studies.
Mécanisme D'action
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide inhibits the activity of CDKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of CDK substrates and leads to cell cycle arrest and apoptosis in cancer cells. 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has also been shown to inhibit the activity of other kinases, including glycogen synthase kinase 3 (GSK3), which plays a critical role in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been shown to exhibit potent anti-tumor activity in various preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has also been shown to exhibit anti-inflammatory activity by inhibiting the activity of GSK3, which plays a critical role in the regulation of the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been extensively studied in preclinical models and has been shown to exhibit potent anti-tumor activity. However, its efficacy in clinical trials is still under investigation. The limitations of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide include its potential toxicity and off-target effects, which may limit its clinical utility.
Orientations Futures
There are several potential future directions for the development of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide and related compounds. These include the optimization of the synthesis method to achieve higher yields and purity, the development of more potent and selective CDK inhibitors, and the investigation of the potential therapeutic applications of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide in other disease areas, such as inflammation and neurodegenerative disorders.
In conclusion, 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It exhibits potent anti-tumor activity by inhibiting the activity of CDKs and other kinases. While its efficacy in clinical trials is still under investigation, 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide represents a promising lead compound for the development of novel cancer therapeutics.
Méthodes De Synthèse
The synthesis of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide involves the reaction of 2-methylcyclohexanone with aniline to form 2-methylcyclohexylaniline, which is then reacted with acrylonitrile to yield 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide. The synthesis of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been reported in various research studies and has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various preclinical studies, including breast cancer, leukemia, and pancreatic cancer. 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle and play a critical role in cancer cell proliferation.
Propriétés
IUPAC Name |
(2E,4E)-2-cyano-N-(2-methylcyclohexyl)-5-phenylpenta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-8-5-6-13-18(15)21-19(22)17(14-20)12-7-11-16-9-3-2-4-10-16/h2-4,7,9-12,15,18H,5-6,8,13H2,1H3,(H,21,22)/b11-7+,17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYCLZBPTYRQHO-RMXCOSCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C/C=C/C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-({5-[(4-methylphenyl)thio]-2-furyl}methylene)acetohydrazide](/img/structure/B5908327.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908359.png)
![methyl 2-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]hydrazinecarboxylate](/img/structure/B5908361.png)
![6-{2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908362.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908367.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide](/img/structure/B5908373.png)
![N-[2-(benzyloxy)-5-chlorobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908378.png)
![N-{4-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908388.png)
![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908393.png)

![N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908405.png)
![5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5908410.png)
![N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908413.png)